molecular formula C22H22N6O3 B2960458 5-amino-N-benzyl-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1112308-10-7

5-amino-N-benzyl-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2960458
CAS No.: 1112308-10-7
M. Wt: 418.457
InChI Key: NAXNGPWRFJGTBO-UHFFFAOYSA-N
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Description

The compound 5-amino-N-benzyl-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a heterocyclic molecule featuring a 1,2,3-triazole core substituted with a benzyl group at the 1-position and a carboxamide moiety at the 4-position. The carboxamide nitrogen is further functionalized with a benzyl group, while the triazole ring is linked to a 1,3-oxazole derivative via a methylene bridge. The oxazole ring contains a 4-methoxyphenyl substituent at the 2-position and a methyl group at the 5-position .

This structural complexity confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~3.2) and a molecular weight of 441.47 g/mol.

Properties

IUPAC Name

5-amino-N-benzyl-1-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-14-18(25-22(31-14)16-8-10-17(30-2)11-9-16)13-28-20(23)19(26-27-28)21(29)24-12-15-6-4-3-5-7-15/h3-11H,12-13,23H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXNGPWRFJGTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN3C(=C(N=N3)C(=O)NCC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-amino-N-benzyl-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several methodologies including:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC)
  • Multicomponent reactions involving various functional groups

The molecular formula of the compound is C22H24N6O3C_{22}H_{24}N_{6}O_{3} with a molecular weight of approximately 396.47 g/mol. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that compounds similar to 5-amino-N-benzyl derivatives exhibit significant antimicrobial activity. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli.

CompoundActivity AgainstReference
5-amino-N-benzyl derivativeMRSA
5-amino-N-benzyl derivativeE. coli
Similar triazole compoundsVarious Gram-positive bacteria

Antitubercular Activity

Recent studies have highlighted the potential of triazole derivatives in combating tuberculosis. The compound's structural features may enhance its binding affinity to target proteins associated with Mycobacterium tuberculosis.

The biological mechanisms through which 5-amino-N-benzyl derivatives exert their effects often involve:

  • Inhibition of Enzymatic Activity : Binding to specific enzymes or receptors.
  • Disruption of Cell Wall Synthesis : Particularly in bacterial cells.
  • Interference with DNA/RNA Synthesis : Through the generation of reactive intermediates.

Molecular docking studies suggest that these compounds can effectively interact with target proteins, enhancing their therapeutic potential.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various triazole derivatives, it was found that the compound exhibited an inhibition zone greater than 15 mm against MRSA strains when tested using the agar diffusion method. This suggests promising potential as an antimicrobial agent.

Case Study 2: Antitubercular Activity

Another investigation focused on the antitubercular properties of similar compounds revealed that derivatives showed significant activity against M. tuberculosis with IC50 values in the low micromolar range. This indicates a strong potential for further development into therapeutic agents for tuberculosis treatment.

Comparison with Similar Compounds

Impact of Oxazole Substitutions

The target compound’s 1,3-oxazole moiety distinguishes it from simpler triazole-carboxamides (e.g., ). The oxazole’s 4-methoxyphenyl group may enhance metabolic stability compared to the ethoxy analog in , as methoxy groups are less prone to oxidative dealkylation.

Carboxamide Functionalization

The N-benzyl carboxamide group in the target compound contrasts with the N-(2-fluorophenyl) group in and N-(thienylmethyl) in . The benzyl substituent may increase lipophilicity (predicted logP +0.5 vs. ), favoring membrane permeability but possibly reducing aqueous solubility. In contrast, the fluorophenyl group in introduces electronegativity, which could enhance hydrogen-bonding interactions with biological targets .

Triazole Core Modifications

The benzyl group on the triazole ring is conserved in the target compound and , but its absence in results in lower molecular weights (323–391 g/mol vs. 441 g/mol). Bulkier substituents like benzyl may improve binding affinity by occupying hydrophobic pockets in enzyme active sites .

Research Findings and Hypothetical Structure-Activity Relationships (SAR)

While specific biological data for the target compound are unavailable, structural comparisons suggest:

Metabolic Stability: The 4-methoxyphenyl group may reduce cytochrome P450-mediated metabolism compared to ethoxy or non-substituted analogs .

Selectivity : The oxazole-methyl group could limit off-target interactions relative to simpler triazole derivatives .

Solubility : The methoxy and carboxamide groups may confer moderate aqueous solubility (~10–50 µM), though this is likely inferior to fluorinated derivatives like due to the benzyl group’s hydrophobicity .

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